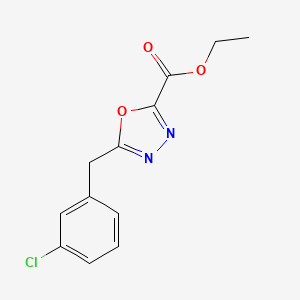![molecular formula C28H27N3O6S B2484212 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 497073-45-7](/img/structure/B2484212.png)
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C28H27N3O6S and its molecular weight is 533.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV Activities
A series of compounds related to the specified chemical structure have been synthesized and screened for anti-HIV properties. Particularly, compounds featuring the benzo[d][1,3]dioxol moiety demonstrated significant inhibitory activity against wild-type HIV-1 strains. They have been noted for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing low cytotoxicity and effective inhibition of various HIV-1 strains resistant to other types of inhibitors (Li et al., 2020).
Sigma-2 Receptor Probing
In the context of understanding the interaction with sigma-2 receptors, benzamide analogs, structurally similar to the specified compound, have been used. They were radiolabeled and exhibited high affinity for sigma-2 receptors, suggesting potential applications in studying receptor binding and signaling pathways (Xu et al., 2005).
Antioxidant and Neuroprotective Effects
Compounds structurally related to the specified chemical, incorporating the benzo[d][1,3]dioxol moiety, have been investigated for their antioxidant capacities and neuroprotective effects. They have shown promising results in activating the Nrf2 signaling pathway, indicating potential therapeutic applications for diseases associated with oxidative stress (Pachón-Angona et al., 2019).
Gastrointestinal Prokinetic Activity
N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which share structural similarities with the specified compound, have been synthesized and assessed for their pharmacological activities. Among these, certain derivatives have demonstrated balanced gastrointestinal prokinetic and antiemetic activities, suggesting potential therapeutic benefits for related disorders (Sakaguchi et al., 1992).
Mechanism of Action
Target of Action
Compounds with a benzodioxole moiety have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Mode of Action
The benzodioxole moiety might interact with the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
By inhibiting COX, these compounds can affect the arachidonic acid pathway, reducing the production of prostaglandins and other inflammatory mediators .
Result of Action
The overall effect would be a reduction in inflammation and pain, as prostaglandins are involved in these processes .
Action Environment
The efficacy and stability of such compounds can be influenced by various factors, including pH, temperature, and the presence of other substances in the body .
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S/c1-34-22-9-7-18(13-24(22)35-2)28(33)29-11-12-31-15-26(20-5-3-4-6-21(20)31)38-16-27(32)30-19-8-10-23-25(14-19)37-17-36-23/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGAQDZIDALBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
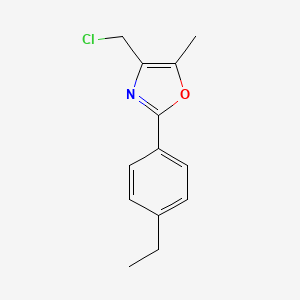

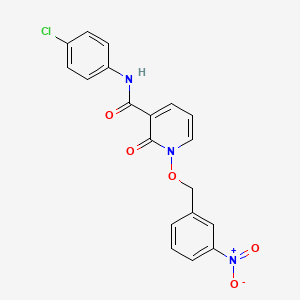
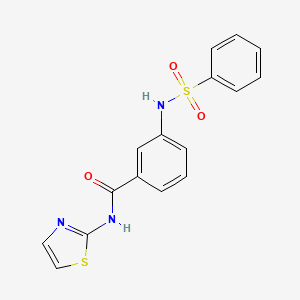
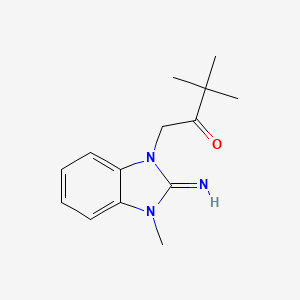

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)
![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)
